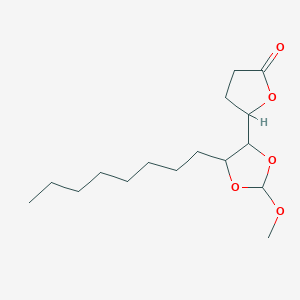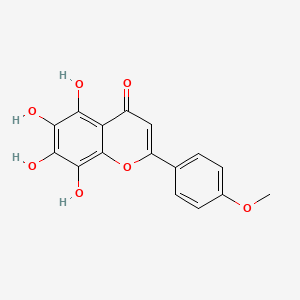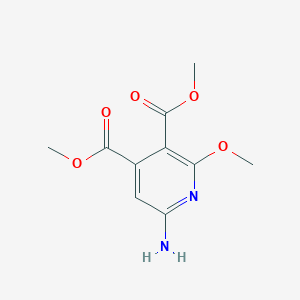
3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester is a chemical compound with the molecular formula C10H12N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes both amino and methoxy functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester typically involves the esterification of 3,4-pyridinedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The amino group is introduced through a subsequent reaction, where the esterified product is treated with an amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or other alkoxides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acid derivatives, while reduction can produce amino-substituted pyridines.
科学的研究の応用
3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 3,4-Pyridinedicarboxylic acid, dimethyl ester
- 2,3-Pyridinedicarboxylic acid, dimethyl ester
- 4-(Bromomethyl)-2,6-pyridinedicarboxylic acid, dimethyl ester
- 3,5-Pyridinedicarboxylic acid, 4-(3-aminophenyl)-2,6-dimethyl-, dimethyl ester
Uniqueness
3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester is unique due to the presence of both amino and methoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and applications where these functional groups are advantageous.
特性
CAS番号 |
149726-21-6 |
|---|---|
分子式 |
C10H12N2O5 |
分子量 |
240.21 g/mol |
IUPAC名 |
dimethyl 6-amino-2-methoxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H12N2O5/c1-15-8-7(10(14)17-3)5(9(13)16-2)4-6(11)12-8/h4H,1-3H3,(H2,11,12) |
InChIキー |
FXJMTBSGFQBKSY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=N1)N)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



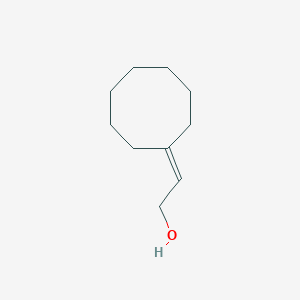
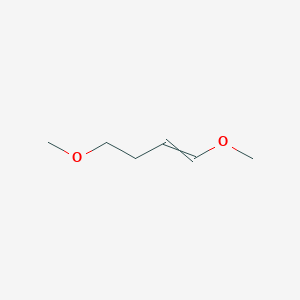
![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
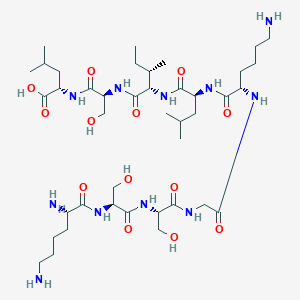
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)
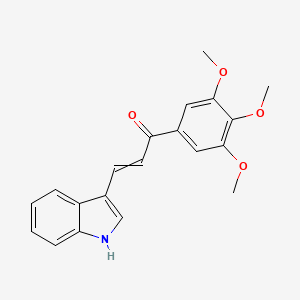
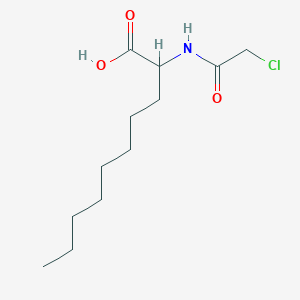
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
